molecular formula C15H22ClNO B15065260 2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine CAS No. 89062-11-3

2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine

Cat. No.: B15065260
CAS No.: 89062-11-3
M. Wt: 267.79 g/mol
InChI Key: NZFCYVKBROGZRJ-UHFFFAOYSA-N
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Description

2-((2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine is a tertiary amine derivative featuring a 2,3-dihydroindenyl core substituted with a chlorine atom at the 2-position and an ethoxy-N,N-diethylamine side chain. The compound’s molecular formula is inferred as C₁₅H₂₂ClNO, with a molecular weight of approximately 283.8 g/mol (calculated).

Properties

CAS No.

89062-11-3

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

2-[(2-chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylethanamine

InChI

InChI=1S/C15H22ClNO/c1-3-17(4-2)9-10-18-15-13-8-6-5-7-12(13)11-14(15)16/h5-8,14-15H,3-4,9-11H2,1-2H3

InChI Key

NZFCYVKBROGZRJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1C(CC2=CC=CC=C12)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from suitable precursors.

    Chlorination: The indene ring is then chlorinated to introduce the chloro substituent at the desired position.

    Ether Formation: The chloro-substituted indene is reacted with an appropriate alkoxide to form the ether linkage.

    Amine Introduction: Finally, the diethylamino group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the chloro substituent or the indene ring, resulting in dechlorinated or hydrogenated products.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indene oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine is a chemical compound with a complex structure featuring a chloro-substituted indene ring, an ether linkage, and a diethylamino group. It is used as a building block for synthesizing more complex molecules in chemistry, and it can be used in biology for studies involving receptor binding and enzyme inhibition. It also sees use in the production of specialty chemicals and materials in industry.

Scientific Research Applications
this compound has several applications in scientific research:

  • Chemistry It is used as a building block for the synthesis of more complex molecules.
  • Biology The compound can be used in studies involving receptor binding and enzyme inhibition.
  • Industry It is used in the production of specialty chemicals and materials.

The mechanism of action of this compound involves its interaction with molecular targets such as receptors or enzymes. The chloro and diethylamino groups play crucial roles in binding to these targets, while the indene ring provides structural stability. The exact pathways involved depend on the specific application and target.

The synthesis of this compound typically involves several steps:

  • Formation of the Indene Ring The indene ring can be synthesized through a series of cyclization reactions starting from suitable precursors.
  • Chlorination The indene ring is then chlorinated to introduce the chloro substituent at the desired position.
  • Ether Formation The chloro-substituted indene is reacted with an appropriate alkoxide to form the ether linkage.
  • Amine Introduction Finally, the diethylamino group is introduced through a nucleophilic substitution reaction.

Mechanism of Action

The mechanism of action of 2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine involves its interaction with molecular targets such as receptors or enzymes. The chloro and diethylamino groups play crucial roles in binding to these targets, while the indene ring provides structural stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs and functionally related compounds, highlighting key differences in substituents, molecular properties, and research findings:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Findings/Properties
Target Compound : 2-((2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine 2,3-Dihydro-1H-indene 2-Cl, 1-oxyethyl-N,N-diethylamine C₁₅H₂₂ClNO 283.8 (calculated) Hypothesized to exhibit enhanced lipophilicity due to chloro and diethyl groups. No direct biological data available.
Etoloxamine () Phenoxyethylamine 2-Benzylphenoxy, N,N-diethylamine C₁₉H₂₅NO 283.41 Antihistamine; metabolized via hepatic oxidation. Higher steric bulk may reduce CNS penetration compared to target .
2-(2-Benzyl-4-chlorophenoxy)-N,N-dimethylethanaminium chloride () Chlorophenoxyethylamine 4-Cl, 2-benzylphenoxy, N,N-dimethylammonium chloride C₁₇H₂₀Cl₂NO 340.26 Quaternary ammonium salt with increased water solubility; antimicrobial activity reported .
N-(2,3-Dihydro-1H-inden-1-yl)acetamide () 2,3-Dihydro-1H-indene 1-Acetamide C₁₁H₁₃NO 175.23 Acetamide substitution enhances hydrogen-bonding capacity; potential analgesic or CNS modulator .
Compound 273 () 2,3-Dihydro-1H-indene 2-Carbamimidamido, 1-((1R,2R)-2-carbamimidamido) C₁₉H₂₀ClFN₄O₂ 406.84 Co-crystalized enzyme inhibitor with high affinity for catalytic sites; chloro group enhances binding specificity .
Impurity B(EP) () Thioethylamine 2-Benzylsulphanyl, N,N-diethylamine (as hydrochloride) C₁₃H₂₂ClNS 273.82 Thioether linkage increases lipophilicity; impurity profile highlights metabolic instability of sulphur-containing analogs .

Key Structural and Functional Insights :

Substituent Effects :

  • Chlorine Substitution : The 2-chloro group in the target compound likely enhances electrophilic character and binding to hydrophobic enzyme pockets, similar to compound 273’s chloro-fluorophenyl group .
  • Amine Variations : N,N-Diethylamine (target) vs. N,N-dimethyl () or quaternary ammonium () groups modulate solubility and bioavailability. Diethylamines generally exhibit higher lipophilicity than dimethyl analogs .

Biological Activity :

  • Dihydroindenyl derivatives (e.g., ) are prevalent in enzyme inhibition due to their planar aromatic systems, which facilitate π-π stacking with protein targets. The target compound’s ether linkage may confer stability compared to thioether () or amide () analogs.

Synthetic Considerations :

  • Silica chromatography () and RP-HPLC () are common purification methods for such amines. Steric hindrance from bulky substituents (e.g., tert-butyldimethylsilyl in ) complicates synthesis, suggesting the target compound’s synthesis may require optimized conditions.

Biological Activity

2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine, with the CAS number 89062-11-3 and molecular formula C15H22ClNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and other pharmacological effects.

The compound's chemical structure features a chlorinated indene moiety linked to a diethylamino group through an ether bond. Its molecular weight is approximately 267.79 g/mol, with a logP value indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

PropertyValue
Molecular FormulaC15H22ClNO
Molecular Weight267.79 g/mol
LogP2.596
Density1.205 g/cm³
Boiling Point335.7 °C

Anticancer Properties

The anticancer potential of related compounds has been explored extensively. For example, certain indene derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The mechanism often involves the induction of apoptosis or cell cycle arrest.

Case Study:
A study investigating the cytotoxic effects of related indene compounds indicated that modifications at the chlorinated position significantly influenced their potency against cancer cells. The most active compounds in this study demonstrated IC50 values in the low micromolar range against several cancer cell lines . While direct studies on this compound are needed for definitive conclusions, its structural similarities suggest potential for anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. The presence of electron-withdrawing groups (like chlorine) and the arrangement of substituents can significantly affect biological outcomes. In related studies, compounds with electron-donating groups showed enhanced activity against specific bacterial strains .

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